Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate

Quality Control Reproducibility Building Block

Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate (CAS 1211526-59-8) is a heterocyclic building block featuring a 1,3-thiazole core with a pyrrolidin-3-yl substituent at position 2, a methyl group at position 4, and an ethyl ester at position 5, with molecular formula C11H16N2O2S and molecular weight 240.32 g/mol. Its computed lipophilicity is XLogP = 1.7, topological polar surface area (TPSA) is 79.5 Ų, and it possesses one hydrogen bond donor (pyrrolidine NH) and five hydrogen bond acceptors.

Molecular Formula C11H16N2O2S
Molecular Weight 240.32 g/mol
CAS No. 1211526-59-8
Cat. No. B1488829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate
CAS1211526-59-8
Molecular FormulaC11H16N2O2S
Molecular Weight240.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)C2CCNC2)C
InChIInChI=1S/C11H16N2O2S/c1-3-15-11(14)9-7(2)13-10(16-9)8-4-5-12-6-8/h8,12H,3-6H2,1-2H3
InChIKeyITNWCGKAZOTUSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate (CAS 1211526-59-8): Procurement-Relevant Structural and Physicochemical Profile


Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate (CAS 1211526-59-8) is a heterocyclic building block featuring a 1,3-thiazole core with a pyrrolidin-3-yl substituent at position 2, a methyl group at position 4, and an ethyl ester at position 5, with molecular formula C11H16N2O2S and molecular weight 240.32 g/mol . Its computed lipophilicity is XLogP = 1.7, topological polar surface area (TPSA) is 79.5 Ų, and it possesses one hydrogen bond donor (pyrrolidine NH) and five hydrogen bond acceptors . The free secondary amine on the pyrrolidine ring distinguishes it from N-substituted or aromatic-heterocycle-bearing analogs, enabling salt formation, chiral resolution, and further derivatization via amide coupling or reductive amination. This compound is supplied as a research chemical with standard purity of 98%, supported by batch-specific QC data including NMR, HPLC, and GC .

Why Ethyl 4-Methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate Cannot Be Swapped with Common Thiazole Ester Analogs


Although the 1,3-thiazole-5-carboxylate scaffold is shared across numerous research chemicals, the precise combination of substituents on Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate produces physicochemical and functional properties that cannot be replicated by its closest analogs. The pyrrolidin-3-yl group at position 2 introduces a basic secondary amine (HBD = 1) absent in the pyridin-3-yl analog (HBD = 0), altering hydrogen-bonding capacity, salt-forming potential, and TPSA by over 27 Ų [1]. The 4-methyl group adds steric bulk and blocks potential metabolic or oxidative sites compared to the non-methylated ethyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate, while the ethyl ester provides distinct reactivity and lipophilicity relative to the methyl ester (MW 226.30) or the free carboxylic acid (MW 212.27) . These differences directly affect solubility, permeability, crystallinity, and synthetic compatibility, making generic substitution a source of experimental irreproducibility in both synthesis and biological assay contexts.

Quantitative Comparative Evidence for Ethyl 4-Methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate (CAS 1211526-59-8) Versus Closest Analogs


Batch-Specific Purity and Quality Assurance: 98% with Multi-Technique QC vs. 95% Generic Grade

The target compound is supplied at a standard purity of 98% with batch-specific quality control data including NMR, HPLC, and GC, as documented by Bidepharm . In contrast, the hydrochloride salt form (CAS 2094317-18-5) of the same scaffold is typically supplied at 95% purity , and many generic vendors list the free base at 95% without disclosing batch-specific analytical data. For procurement decisions in medicinal chemistry and fragment-based screening, the 3% absolute purity difference and availability of multi-technique QC reduce the risk of undetected impurities that can confound biological assay results or compromise synthetic yields.

Quality Control Reproducibility Building Block

Hydrogen Bond Donor Capacity: HBD = 1 Enables Salt Formation and Bioconjugation vs. HBD = 0 Pyridine Analog

The target compound possesses one hydrogen bond donor (HBD = 1) from the pyrrolidine secondary amine, as computed and listed by Chem960 . The direct pyridine analog, ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate (CAS 39091-00-4), has HBD = 0 because the pyridine nitrogen lacks a hydrogen atom [1]. This single HBD difference is functionally significant: the pyrrolidine NH can form hydrochloride or other acid-addition salts, undergo N-acylation or N-alkylation, and participate in hydrogen-bond-directed crystal engineering, whereas the pyridine analog can only act as a hydrogen bond acceptor, limiting its derivatization pathways and salt-forming repertoire.

Medicinal Chemistry Salt Formation Derivatization

Topological Polar Surface Area: TPSA 79.5 Ų Balances Permeability vs. Solubility Relative to Pyridine Analog (TPSA 52.08 Ų)

The target compound has a TPSA of 79.5 Ų , which falls within the optimal range (<140 Ų) for oral bioavailability according to Veber's rules, while being 27.42 Ų higher than the pyridin-3-yl analog (TPSA = 52.08 Ų) . This difference arises from the replacement of the pyridine ring with pyrrolidine, which adds an HBD and alters the spatial distribution of polar atoms. For fragment-based drug discovery or property-guided lead optimization, the higher TPSA of the target compound may translate to improved aqueous solubility at the expense of slightly reduced passive membrane permeability compared to the pyridine analog, offering a tunable parameter for multiparameter optimization.

Drug-likeness Permeability Solubility

Lipophilicity and Physical State: XLogP = 1.7 and Non-Crystalline Nature vs. Pyridine Analog (XLogP = 2.5, mp 82–84 °C)

The target compound has a computed XLogP of 1.7 , which is 0.8 log units lower than the pyridin-3-yl analog (XLogP = 2.5) [1]. Furthermore, while the pyridine analog is a crystalline solid with a reported melting point of 82–84 °C , the target compound lacks a reported melting point in authoritative databases, consistent with a low-melting solid or viscous oil at ambient temperature. The 0.8 log unit reduction in lipophilicity, combined with the non-crystalline physical state, means the target compound is likely more water-soluble and less prone to crystallinity-driven formulation issues, but may require different storage and handling protocols compared to its crystalline pyridine counterpart.

Lipophilicity Crystallinity Formulation

Ester Steric and Electronic Differentiation: Ethyl Ester (MW 240.32) vs. Methyl Ester (MW 226.30) for Synthetic Strategy

The target compound bears an ethyl ester (MW 240.32 g/mol) , whereas the direct methyl ester analog (CAS 2092721-58-7) has a molecular weight of 226.30 g/mol . Ethyl esters generally undergo alkaline hydrolysis approximately 1.5–2× slower than methyl esters under identical conditions due to the increased steric hindrance of the ethoxy group (Taft Es = -0.07 for OEt vs. Es = 0.00 for OMe), providing a wider process window for selective deprotection in the presence of other base-labile functionalities. Additionally, the ethyl ester contributes incrementally higher lipophilicity (estimated ΔlogP ≈ +0.3–0.4) and a larger molecular footprint, which can influence binding pocket complementarity when the intact ester is used directly in biochemical assays.

Synthetic Chemistry Protecting Group Strategy Ester Hydrolysis

Procurement-Relevant Application Scenarios for Ethyl 4-Methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate (CAS 1211526-59-8)


Medicinal Chemistry: Scaffold for N-Derivatized Libraries via Pyrrolidine Secondary Amine

The free pyrrolidine NH (HBD = 1) enables rapid diversification through amide coupling, sulfonamide formation, reductive amination, or urea synthesis. This functional handle is absent in the pyridine analog (HBD = 0) [1], making the target compound the preferred starting material for generating compound libraries with diverse N-substituents for SAR exploration. Procurement in free-base form (98% purity with QC) ensures consistent product distribution across library synthesis batches.

Fragment-Based Drug Discovery: Balanced Polarity for Screening Campaigns

With a TPSA of 79.5 Ų and XLogP of 1.7 , the target compound occupies a favorable region of fragment-like property space (MW < 250, TPSA < 140, XLogP < 3). The higher TPSA relative to the pyridine analog (52.08 Ų) suggests improved aqueous solubility for biochemical screening at fragment concentrations (typically 0.1–1 mM), while the ethyl ester provides a synthetic handle for hit elaboration without premature deprotection concerns.

Synthetic Methodology Development: Ester as Traceless Protecting Group for Carboxylic Acid

The ethyl ester functionality (MW 240.32) serves as a masked carboxylic acid , allowing synthetic sequences that require the acid to be protected (e.g., organometallic reactions, oxidations). The ethyl ester hydrolyzes more slowly than the methyl ester analog (MW 226.30) , providing greater tolerance to basic conditions during multi-step syntheses. After synthetic operations are complete, the ester can be cleaved to reveal the free carboxylic acid (MW 212.27) for subsequent coupling or bioisostere replacement.

Quality-Controlled Research Requiring Batch Traceability for Publication or Patent Filing

For laboratories generating data intended for peer-reviewed publication or intellectual property filing, the availability of batch-specific QC data (NMR, HPLC, GC) at 98% purity provides the documentation necessary to satisfy reproducibility requirements. This contrasts with generic 95% purity supplies lacking batch-specific certificates, which may introduce unidentified impurities that complicate biological assay interpretation or elemental analysis validation.

Quote Request

Request a Quote for Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.